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Coriatone

Cat. No.: B1246716
M. Wt: 322.31 g/mol
InChI Key: ZDTVVJKZWOPSHO-ZFDVMEKASA-N
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Description

Contextualization within Natural Products Chemistry and Terpenoid Classification

Coriatone is a naturally occurring chemical compound that belongs to the large and diverse class of terpenes, specifically classified as a sesquiterpenoid. Terpenoids are derived from isoprene (B109036) units, and sesquiterpenoids are characterized by a 15-carbon skeleton. These compounds are of significant interest to natural product chemists due to their complex structures and wide range of biological activities. nih.gov The study of such compounds is a cornerstone of pharmacognosy and contributes to the discovery of new therapeutic agents. taylorfrancis.com

Overview of Picrotoxane Sesquiterpenoids: Structural Features and Biological Significance

Picrotoxane sesquiterpenoids are a distinct subgroup of natural products characterized by a unique picrotoxane skeleton. rsc.org This skeleton typically includes a highly oxidized cis-hydrindene core, lactone rings, and epoxide functionalities. rsc.orgiastate.edu These structural complexities have made them fascinating targets for synthetic chemists and have driven the development of novel synthetic methodologies. jst.go.jpresearchgate.net

Historical Discovery and Classification of Picrotoxane Derivatives

The first member of the picrotoxane family was isolated in the early 19th century from Menispermum cocculus. rsc.orgiastate.edu Since then, over 132 naturally occurring picrotoxane sesquiterpenoids have been identified and categorized based on their structural variations. rsc.orgiastate.edu These compounds are found in various plant species, with a notable presence in the family Coriariaceae. researchgate.netmdpi.com Well-known examples include picrotoxinin (B1677863), coriamyrtin (B1205331), and tutin (B109302). jst.go.jp

Role as Chemical Tools in Neurobiology

Picrotoxane sesquiterpenoids are recognized for their potent biological activities, particularly as neurotoxins. jst.go.jp Picrotoxinin, for instance, is a well-known antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.govchemrxiv.org This action makes it a valuable chemical tool for studying GABAergic signaling and its role in neurological processes. nih.govchemrxiv.org The interest in these compounds extends to their potential for therapeutic applications, although their inherent toxicity presents significant challenges. sciencedaily.com

Discovery and Initial Characterization of this compound

This compound was first reported in 2004, following its isolation from a plant native to the Himalayan region. nih.govacs.org Its discovery added another layer of complexity to the already diverse picrotoxane family.

Isolation Source: Coriaria nepalensis Wall

This compound was isolated from the aerial parts of Coriaria nepalensis Wall, a shrub belonging to the Coriariaceae family. nih.govhebmu.edu.cn This plant has a history of use in traditional Chinese medicine for various ailments. hebmu.edu.cn C. nepalensis is known to produce a variety of sesquiterpene lactones and other bioactive compounds. researchgate.netmdpi.comontosight.aimdpi.com

Isolation Details of this compound
Plant Source Coriaria nepalensis Wall nih.govhebmu.edu.cn
Plant Part Used Aerial parts hebmu.edu.cn
Extraction Solvent 95% Ethanol followed by Chloroform extraction hebmu.edu.cn

Structural Uniqueness: The Coriane Skeleton

The investigation that led to the discovery of this compound also resulted in the isolation of another novel sesquiterpene, Corianlactone. nih.govhebmu.edu.cn Corianlactone possesses an unprecedented sesquiterpene basic skeleton, which the researchers named the "coriane" skeleton. nih.govhebmu.edu.cnrsc.org this compound itself is described as a highly oxygenated picrotoxane-type sesquiterpene. nih.govacs.org The structures of both this compound and Corianlactone were determined through extensive analysis of their two-dimensional NMR data, with the structure of Corianlactone being confirmed by X-ray analysis. nih.govacs.org

Structural Elucidation Techniques for this compound
Method Two-dimensional NMR data analysis nih.govacs.org
Co-isolated Compound Corianlactone nih.govhebmu.edu.cn
Novel Skeleton Coriane (from Corianlactone) nih.govhebmu.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O7 B1246716 Coriatone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

methyl (1R,2S,4R,5R,6R,9R,12S)-6,10,10-trimethyl-7,8-dioxospiro[3,11-dioxatetracyclo[7.2.1.01,6.02,4]dodecane-5,2'-oxirane]-12-carboxylate

InChI

InChI=1S/C16H18O7/c1-13(2)6-7(12(19)20-4)16(23-13)11-10(22-11)15(5-21-15)14(16,3)9(18)8(6)17/h6-7,10-11H,5H2,1-4H3/t6-,7+,10+,11-,14-,15+,16-/m0/s1

InChI Key

ZDTVVJKZWOPSHO-ZFDVMEKASA-N

Isomeric SMILES

C[C@@]12C(=O)C(=O)[C@@H]3[C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)OC3(C)C)C(=O)OC

Canonical SMILES

CC1(C2C(C3(O1)C4C(O4)C5(C3(C(=O)C2=O)C)CO5)C(=O)OC)C

Synonyms

Coriatone

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation of Coriatone

Extraction and Chromatographic Isolation Methodologies from Natural Sources

Coriatone has been isolated from the roots of Coriaria nepalensis. researchgate.netacs.orgresearchgate.net The extraction process typically involves using organic solvents. For instance, dried and powdered root-bark of Coriaria nepalensis has been extracted with 95% ethanol. mdpi.com After removal of the solvent, the residue is often suspended in water and then successively extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. mdpi.com

Chromatographic techniques are crucial for isolating this compound from the complex mixture of compounds obtained during extraction. Column chromatography (CC) over silica (B1680970) gel is a common method, often employing a gradient elution system with mixtures of solvents like petroleum ether and ethyl acetate, or ethyl acetate and methanol, to separate compounds based on their polarity. researchgate.netmdpi.comacs.org Further purification steps may involve repeated column chromatography or other techniques like Sephadex LH-20 or preparative thin-layer chromatography (PTLC) to obtain this compound in a pure form. mdpi.comacs.org Bioassay-guided isolation, where fractions are tested for biological activity to direct the purification process, has also been employed in the isolation of compounds from Coriaria nepalensis. acs.org

Comprehensive Spectroscopic Characterization

Once isolated, the structure of this compound is determined through a combination of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) being paramount. researchgate.netresearchgate.netsemanticscholar.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the this compound molecule. semanticscholar.orgcornell.edubiorxiv.org This precise mass measurement allows for the calculation of the elemental composition and thus the molecular formula of the compound. cornell.eduyoutube.comyoutube.com The high accuracy of HRMS data significantly narrows down the possibilities for the molecular formula, which is essential for structural elucidation. cornell.edubiorxiv.org For this compound, HRMS data, often in combination with NMR data, is used to confirm its molecular formula. researchgate.netmdpi.com

X-ray Crystallography for Definitive Absolute Stereochemistry

X-ray crystallography is a powerful technique for the definitive determination of the absolute stereochemistry of chiral compounds, including natural products like this compound. researchgate.netnih.govnih.govchem-soc.si While NMR and other spectroscopic methods can establish the relative stereochemistry, X-ray diffraction, particularly by analyzing anomalous dispersion effects (Bijvoet differences), allows for the assignment of the absolute configuration in three-dimensional space. researchgate.netnih.govchem-soc.si This method requires a high-quality single crystal of the compound. researchgate.netnih.gov The structure of this compound has been confirmed by X-ray analysis, which was instrumental in establishing its definitive structure. acs.orgnih.gov

Structural Relationships and Comparative Analysis with Picrotoxane Analogues

This compound is classified as a picrotoxane-type sesquiterpene. acs.orgctdbase.orggriffith.edu.au The picrotoxane skeleton is a complex framework found in a group of sesquiterpenoids known for their biological activities, particularly as GABA antagonists. nih.govnih.govwikipedia.orgchemrxiv.org Key picrotoxane analogues include picrotoxinin (B1677863) and picrotin (B1677797), which together form the equimolar mixture known as picrotoxin (B1677862). nih.govwikipedia.orgguidetopharmacology.org Picrotoxinin is generally considered the more active component. wikipedia.org

Structurally, this compound shares the characteristic polycyclic picrotoxane framework but possesses a high degree of oxygenation. acs.org Comparative analysis with other picrotoxane analogues reveals similarities and differences in functional groups and their positions. For instance, picrotoxinin and picrotin differ in the oxygenation pattern of an isopropenyl group present in picrotoxinin, which is hydrated to a tertiary alcohol in picrotin. nih.gov The relationship between coriatin (B1256320) and coriamyrtin (B1205331) is considered analogous to that between picrotin and picrotoxinin. researchgate.net

Picrotoxane sesquiterpenoids are characterized by oxygen substitution, often at positions C4, C9, C11, and C12, leading to polyhydroxy structures. researchgate.net Variations in substituents at specific carbons, such as C4 and C9, contribute to differences in biological activity and interaction with receptors like the RDL ac homo-oligomer. researchgate.net While the precise structural details of this compound's differences compared to all picrotoxane analogues are extensive, its classification within this group highlights its shared core structure and likely related biosynthetic origins from isoprene (B109036) units. ctdbase.org

Biosynthetic Pathways and Precursor Chemistry of Coriatone

General Principles of Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of natural products composed of 15 carbon atoms, formally derived from three isoprene (B109036) units ctdbase.orgmdpi.comuzh.ch. Their biosynthesis begins with the C5 precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) mdpi.comroyalsocietypublishing.org. These universal building blocks are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, primarily located in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids royalsocietypublishing.orgnih.gov.

Prenyltransferases catalyze the sequential head-to-tail condensation of IPP and DMAPP. For sesquiterpenes, three C5 units are joined to form the C15 precursor, farnesyl pyrophosphate (FPP) mdpi.comroyalsocietypublishing.orgnih.gov. This step is crucial as FPP serves as the substrate for sesquiterpene synthases (STCs) mdpi.comnih.gov.

Sesquiterpene synthases are key enzymes that catalyze the cyclization of the acyclic FPP into various cyclic or polycyclic sesquiterpene hydrocarbons or alcohols mdpi.comnih.gov. This process involves the ionization of FPP, releasing the diphosphate (B83284) group and generating a highly reactive carbocation mdpi.com. The enzyme then guides a complex reaction cascade involving C-C bond formations, carbocation rearrangements (such as Wagner-Meerwein rearrangements), hydride and methyl shifts, and carbocation capture by nucleophiles like water or the diphosphate itself mdpi.com. The specific folding of FPP within the enzyme's active site and the subsequent cyclization and rearrangement steps dictate the final sesquiterpene skeleton mdpi.comnih.gov.

Proposed Biosynthetic Routes to Coriatone within the Coriariaceae Family

This compound belongs to the picrotoxane class of sesquiterpenes, which are characteristic bioactive constituents of the Coriariaceae family researchgate.netresearchgate.net. While the complete, experimentally verified biosynthetic pathway to this compound is not fully elucidated, proposed routes suggest a series of enzymatic transformations acting on a core sesquiterpene skeleton.

Key Enzymatic Steps in the Formation of the Coriane Skeleton

This compound possesses a unique sesquiterpene basic skeleton named coriane researchgate.net. The formation of this specific tetracyclic framework from the acyclic FPP is catalyzed by a sesquiterpene synthase. This enzyme would be responsible for the initial cyclization of FPP and subsequent rearrangements leading to the core coriane structure. The precise enzymatic steps and the specific sesquiterpene synthase involved in the formation of the coriane skeleton in Coriaria species require further investigation. However, based on general sesquiterpene biosynthesis, this would involve a carbocation cascade initiated by the ionization of FPP, followed by a series of cyclization and rearrangement reactions guided by the enzyme's active site mdpi.comnih.gov.

Oxidative Modifications and Epoxidation Reactions

Following the formation of the coriane skeleton, a series of post-cyclase modifications are necessary to arrive at the highly oxygenated structure of this compound, which is described as a novel highly oxygenated picrotoxane-type sesquiterpene researchgate.net. These modifications typically involve oxidation reactions, including hydroxylations and epoxidations nih.govacs.orgresearchgate.netrsc.org.

Cytochrome P450 monooxygenases (CYP450s) are a major class of enzymes involved in the oxidative functionalization of terpenoids, including sesquiterpenes nih.govacs.orgrsc.orgacs.org. These enzymes can catalyze various reactions such as hydroxylation, epoxidation, and desaturation on the hydrocarbon scaffold nih.govacs.org. The biosynthesis of other complex terpenoids is known to involve sequential oxidative modifications catalyzed by multiple CYP450 enzymes nih.gov.

Given the presence of multiple epoxide groups and hydroxyl groups in this compound nih.gov, it is highly probable that CYP450 enzymes play a significant role in its late-stage biosynthesis. These enzymes would introduce oxygen functionalities at specific positions on the coriane skeleton through epoxidation of double bonds and hydroxylation of C-H bonds nih.govacs.orgrsc.org. The precise sequence of these oxidative steps and the specific CYP450 enzymes involved in this compound biosynthesis remain to be fully elucidated. Research on the biosynthesis of other sesquiterpene lactones has shown that oxidative modifications by enzymes like CYP450s are crucial for generating structural diversity researchgate.net.

Interrelationships with Other Co-occurring Sesquiterpenes (e.g., Corianlactone, Coriamyrtin)

This compound is found alongside other sesquiterpenes in Coriaria species, including corianlactone and coriamyrtin (B1205331) researchgate.netontosight.aiwikidata.org. Corianlactone is described as having an unprecedented sesquiterpene basic skeleton, also named coriane researchgate.net. This suggests that this compound and corianlactone likely share a common precursor skeleton, the coriane framework, and diverge later in their biosynthetic pathways through different oxidative and tailoring reactions.

Coriamyrtin is another picrotoxane-type sesquiterpene found in Coriaria species researchgate.netwikipedia.org. The structural similarities between this compound and coriamyrtin suggest that they may originate from a common picrotoxane precursor or share common intermediates in their biosynthetic routes within the Coriariaceae family researchgate.net. Studies on the correlation and synthesis of coriamyrtin and tutin (B109302) (another picrotoxane-type sesquiterpene) indicate shared structural features and potential biosynthetic links within this class of compounds researchgate.netresearchgate.netthieme-connect.comresearchgate.net. The co-occurrence of these sesquiterpenes with similar structural elements points towards a shared biosynthetic machinery that, through variations in enzymatic activity (particularly tailoring enzymes like CYP450s and other modifying enzymes), leads to the production of a suite of related compounds. Understanding the precise branching points and the enzymes responsible for the distinct modifications leading to this compound, corianlactone, and coriamyrtin is an active area of research.

Chemical Synthesis of Coriatone and Derivatives

Retrosynthetic Analysis of the Complex Coriatone Framework

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules, involving the stepwise disconnection of bonds in the target molecule to arrive at simpler, readily available starting materials. wikipedia.org For this compound, this analysis focuses on dissecting the highly functionalized cis-hydrindane (B1200222) core and managing the dense array of oxygenated stereocenters. Current time information in Bangalore, IN.nih.gov

Management of Multiple Oxygenated Stereocenters

This compound possesses a significant number of oxygenated functionalities, each contributing to multiple stereocenters. Current time information in Bangalore, IN. Effective retrosynthetic analysis must consider how to introduce these oxygen atoms and control their relative and absolute stereochemistry during the synthesis. This often involves planning for stereoselective reactions at various stages, such as asymmetric additions, selective oxidations, or transformations that proceed through stereodefined intermediates. The presence of vicinal diepoxide moieties, for instance, requires specific strategies for their introduction at a later stage due to their potential instability under certain reaction conditions. researchgate.net

Total Synthesis Methodologies

Total synthesis of this compound involves a sequence of carefully designed chemical transformations to assemble the molecule from simpler precursors. Current time information in Bangalore, IN.nih.gov Key aspects include the stereoselective construction of the bicyclic core, the introduction and functionalization of the epoxide rings, and the use of advanced synthetic reactions.

Stereoselective Construction of the Bicyclic Core

The stereoselective formation of the cis-hydrindane core is a critical step in the total synthesis of this compound. Current time information in Bangalore, IN.nih.govresearchgate.net One reported strategy involves the highly stereoselective construction of the cis-hydrindane skeleton via a desymmetrization approach utilizing a 1,3-cyclopentanedione (B128120) moiety and an intramolecular aldol (B89426) reaction. chemrxiv.orgresearchgate.net This method allows for the control of the stereochemistry at contiguous centers within the bicyclic system. researchgate.net Other approaches to stereoselective cis-hydrindane synthesis in natural product chemistry include palladium-mediated cycloalkenylation and oxa-Diels-Alder reactions. researchgate.net The development of efficient stereoselective processes based on the reactivity of metal enolates has also been explored for constructing carbon-carbon bonds with controlled stereochemistry. ub.eduub.edu

Introduction and Functionalization of Vicinal Diepoxide Moieties

The presence of vicinal diepoxide moieties is a characteristic feature of this compound and related picrotoxane-type sesquiterpenes. researchgate.netCurrent time information in Bangalore, IN. The introduction and functionalization of these epoxide rings are typically planned for the later stages of the synthesis due to their potential lability. researchgate.net Specific methodologies are required for the controlled formation of these strained three-membered rings, often involving selective oxidation reactions of precursor alkenes. The functionalization of the cyclopentane (B165970) ring within the bicyclic structure is crucial for the formation of the 1,3-diepoxide moiety. chemrxiv.orgresearchgate.net

Advanced Synthetic Transformations (e.g., Intramolecular Aldol Reactions)

Total synthesis of this compound utilizes a variety of advanced synthetic transformations to build molecular complexity and establish the correct stereochemistry. Intramolecular aldol reactions are particularly useful for forming cyclic systems, including the cis-hydrindane core, by creating a new carbon-carbon bond within a single molecule containing two carbonyl groups. Current time information in Bangalore, IN.nih.govmasterorganicchemistry.comchemistrysteps.comlibretexts.orgopenstax.orglibretexts.org These reactions can be highly selective, particularly when forming five- or six-membered rings, which are thermodynamically favored. libretexts.orglibretexts.org The mechanism involves the deprotonation of an alpha-carbon to form an enolate, which then attacks the carbon atom of the second carbonyl group. chemistrysteps.comlibretexts.org Other advanced transformations may include selective oxidations, reductions, and functional group interconversions necessary to arrive at the final this compound structure with its specific oxygenation pattern and stereochemistry.

Semisynthetic Approaches to this compound Analogues for Research Purposes

Semisynthesis involves using a naturally occurring compound as a starting material for chemical modifications to produce analogues. This approach is particularly valuable for complex natural products like this compound, where a total synthesis might be lengthy and challenging, making the production of multiple analogues for research purposes impractical. While specific detailed reports on the semisynthesis of this compound analogues were not prominently found in the surveyed literature, the principle of semisynthesis has been successfully applied to other picrotoxane-type sesquiterpenes and complex natural products to generate derivatives with altered biological properties.

The inherent complexity of this compound's structure, featuring a cis-hydrindane core, a γ-lactone, and epoxide moieties, provides multiple potential sites for chemical modification. Researchers can explore various reactions to introduce diversity into the this compound scaffold starting from the isolated natural product. Potential semisynthetic strategies could involve selective functional group transformations targeting the hydroxyl groups, the lactone carbonyl, or the epoxide rings.

For instance, modifications of hydroxyl groups through esterification or etherification could alter the compound's polarity, metabolic stability, and interaction with biological targets. The lactone ring could potentially be opened or modified, although its structural importance for the picrotoxane scaffold and biological activity would require careful consideration. Epoxide rings are reactive centers that can undergo ring-opening reactions with various nucleophiles, leading to the introduction of new functionalities and structural diversity.

The application of semisynthesis to other picrotoxanes, such as the preparation of acylated derivatives of tutin (B109302) to evaluate antifeedant activity, exemplifies the utility of this approach in generating analogues for biological screening. nih.gov Similarly, semisynthetic strategies have been extensively used in the field of other complex natural products like paclitaxel (B517696) and ocotillol-type triterpenoids to create analogues with improved pharmacological profiles or to explore structure-activity relationships. nih.govnih.gov

A hypothetical semisynthetic study on this compound could involve isolating a sufficient quantity of the natural product and then subjecting it to a series of controlled reactions. The resulting analogues would then be purified and characterized using spectroscopic methods (e.g., NMR, MS) before being subjected to biological assays. The challenges in such studies would include achieving regioselectivity and stereoselectivity in reactions due to the presence of multiple similar functional groups and the hindered nature of the molecule.

While specific data tables detailing the yields and conditions for the semisynthesis of this compound analogues are not available in the immediate search results, general semisynthetic efforts on complex natural products often involve optimizing reaction conditions such as temperature, solvent, reaction time, and the choice of reagents to favor the desired product and minimize unwanted side reactions. The success of a semisynthetic route is typically evaluated by the yield of the desired analogue and the ease of purification.

Development of Novel Synthetic Strategies for Accessing Picrotoxane Architectures

The total synthesis of picrotoxane-type sesquiterpenes, including this compound, represents a significant challenge in organic chemistry due to their highly oxygenated and stereochemically dense structures, particularly the construction of the cis-hydrindane core with its multiple contiguous stereocenters and the introduction of labile functionalities like epoxides and lactones. nih.govr-project.orgropensci.org The inherent difficulties have driven the development of novel and efficient synthetic strategies to access these complex architectures.

One notable advancement in accessing picrotoxane architectures is the computer-aided total synthesis of a library of 25 picrotoxanes, including this compound, reported by the Shenvi group. This approach leveraged computational methods, specifically Density Functional Theory (DFT calculations), to guide strategic C-H and C-C bond activation reactions, particularly a key 1,5-Hydrogen Atom Transfer (HAT) step. The computational analysis helped predict the feasibility and selectivity of these challenging transformations in complex molecular environments, overcoming issues like unproductive β-scission that challenged earlier synthetic concepts.

The strategy involved constructing a common intermediate from which various picrotoxane scaffolds could be accessed. By using in silico calculations based on experimental data, the researchers were able to predict reaction outcomes and guide the selection of viable synthetic pathways. This computational approach significantly streamlined the synthetic campaign, allowing for the efficient synthesis of multiple picrotoxane natural products. The study demonstrated how computer-aided design can foster complex total synthesis projects, simplifying the evaluation of strategic bond cleavages that are difficult to predict using traditional heuristics.

Another novel strategy for constructing the picrotoxane core was demonstrated in the total synthesis of (+)-coriamyrtin. r-project.org This approach employed a desymmetric strategy centered around a 1,3-cyclopentanedione moiety. A key step involved a highly stereoselective intramolecular aldol reaction to construct the cis-hydrindane skeleton with the correct relative and absolute stereochemistry. r-project.org This desymmetrization strategy provided a controlled method for establishing the crucial bicyclic framework found in picrotoxanes. Subsequent elaborate functionalization of the cyclopentane ring allowed for the introduction of the characteristic 1,3-diepoxide moiety present in coriamyrtin (B1205331). r-project.org

These examples highlight the ongoing innovation in synthetic methodology to tackle the complexities of picrotoxane natural products. The development of strategies that enable the stereoselective construction of the core scaffold and the efficient introduction of oxygen functionalities are critical for accessing these molecules and their analogues for research purposes. The use of computational tools and creative desymmetrization approaches represent significant strides in the field.

The challenges in picrotoxane synthesis often revolve around controlling stereochemistry, particularly at the ring junctions and the highly substituted carbons bearing oxygen atoms. nih.govropensci.org Novel strategies aim to address these challenges through the design of key reactions that inherently favor the desired stereoisomer or by employing chiral auxiliaries or catalysts. Furthermore, the late-stage introduction of sensitive functional groups like epoxides requires careful planning and often the development of specific reaction conditions compatible with the complex molecular environment.

Computational and Theoretical Investigations of Coriatone

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental in exploring the potential energy surface of a molecule, identifying stable conformers, and determining their relative energies and populations. For complex natural products like Coriatone, which possess multiple rotatable bonds and rings, conformational analysis is essential to understand the three-dimensional structure and flexibility. guidetopharmacology.orgnih.gov

Methods such as Density Functional Theory (DFT) can be employed to optimize the geometries of different conformers and calculate their energies. nih.gov By exploring various possible arrangements of the atoms, researchers can identify the lowest-energy conformers, which are the most likely to exist under normal conditions. guidetopharmacology.org The relative stability of conformers can be influenced by various factors, including intramolecular interactions like hydrogen bonding and steric effects. nih.gov

While specific quantum chemical calculations detailing the conformational analysis and stability of this compound were not found in the consulted literature, these methods are routinely applied to similar natural products to understand their preferred conformations in isolation and in different environments, including implicit solvent effects. nih.gov The results of such calculations can be crucial for interpreting experimental data and for subsequent studies, such as molecular docking.

Density Functional Theory (DFT) for Accurate NMR Chemical Shift Prediction and Stereochemical Assignments

NMR spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules. However, the interpretation of complex NMR spectra, particularly for molecules with multiple chiral centers like this compound, can be challenging. wikipedia.org DFT calculations have become a widely used tool to aid in the assignment of experimental NMR chemical shifts and to confirm or assign the stereochemistry of natural products. ctdbase.org

The process typically involves calculating the NMR shielding tensors for different proposed stereoisomers and conformers using DFT. These calculated shielding values are then converted to chemical shifts and compared to the experimental NMR data. wikipedia.org Statistical methods, such as DP4 analysis, can be used to evaluate the agreement between calculated and experimental shifts and provide a probability for each assigned stereoisomer.

Although direct application of DFT for NMR chemical shift prediction and stereochemical assignment of this compound was not detailed in the search results, this approach has been successfully applied to related picrotoxane terpenoids. For instance, DFT calculation of NMR data coupled with DP4 analysis was used in the assignment of the relative configuration of austrobuxusin N, another picrotoxane terpenoid glycoside. This highlights the utility of DFT/NMR methods in resolving the complex stereochemistry often encountered in this class of natural products.

Molecular Modeling of Protein-Ligand Interactions (e.g., GABA Receptor Binding)

Molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are invaluable for studying the potential interactions between small molecules like this compound and biological targets, such as proteins. Given that some picrotoxane derivatives are known to interact with GABA receptors, investigating the potential binding of this compound to these receptors using computational methods is a relevant area of study.

Molecular docking aims to predict the preferred binding orientation (pose) and affinity of a ligand within the binding site of a receptor. This involves exploring different translational and rotational orientations of the ligand and evaluating the resulting interactions using scoring functions. Molecular dynamics simulations can further refine the binding poses and provide insights into the stability of the protein-ligand complex and the dynamic nature of the interactions over time.

Studies on GABA receptors have utilized molecular modeling to understand ligand binding, including identifying key residues involved in interactions and the differential behavior of agonists and antagonists. While this compound was reported to show no remarkable inhibitory activity against K(562) cells guidetopharmacology.org, its potential interaction with other biological targets, including different subtypes of GABA receptors, could be explored computationally. However, specific molecular modeling studies detailing this compound's interaction with the GABA receptor or other protein targets were not found in the provided search results.

In Silico Prediction of Potential Biological Activities and Ligand Efficiencies

In silico methods play an increasingly important role in drug discovery and the prediction of potential biological activities of compounds. These methods can range from structure-activity relationship (SAR) modeling to more advanced techniques like machine learning and deep learning. Ligand efficiency metrics are also used to assess the quality of potential drug candidates.

Predicting biological activity in silico often involves comparing the structural features of a compound to databases of molecules with known activities or building predictive models based on chemical descriptors. Ligand efficiency metrics, such as ligand efficiency (LE) or binding efficiency index (BEI), normalize binding affinity by parameters like heavy atom count or molecular weight, providing a measure of how effectively a molecule binds to its target relative to its size.

Advanced Analytical Methodologies for Coriatone Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of chemical compounds from complex mixtures. moravek.comopenaccessjournals.com Its high resolving power makes it ideal for separating Coriatone from other structurally similar sesquiterpenes and secondary metabolites present in the crude extract of Coriaria nepalensis. The principle of HPLC relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column. wikipedia.org

For purity assessment, an isolated sample of this compound is injected into the HPLC system. The resulting chromatogram displays peaks corresponding to each separated component. moravek.com The purity of this compound is determined by calculating the area of its corresponding peak relative to the total area of all peaks in the chromatogram, a method known as area normalization. torontech.com To ensure the peak represents a single compound, peak purity analysis is often performed using a Diode Array Detector (DAD), which assesses the spectral homogeneity across the peak. torontech.comsepscience.com

In a preparative context, HPLC is used to isolate this compound in high purity. Fractions of the eluent are collected as they exit the column, and those containing the target compound are combined. The effectiveness of the separation is highly dependent on the selection of the appropriate stationary phase (e.g., normal-phase or reversed-phase) and the composition of the mobile phase. wikipedia.org

Table 1: Illustrative HPLC Purity Analysis Data for a this compound Sample
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Purity Assessment
Impurity A4.7815.31.5%N/A
This compound8.92998.598.0%Spectrally Homogeneous
Impurity B10.155.10.5%N/A

Gas Chromatography-Mass Spectrometry (GC-MS) in Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is exceptionally suited for the identification and quantification of volatile and semi-volatile compounds, even at trace levels. thermofisher.comwikipedia.org This makes GC-MS a vital tool for detecting this compound in various sample matrices or for analyzing its presence in complex natural product extracts where it may be a minor component.

In a typical GC-MS analysis, the sample is vaporized and separated into its components within a capillary column. eag.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact. eag.com This process causes the molecule to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a chemical "fingerprint." eag.com By comparing the obtained mass spectrum of an unknown peak to a library of known spectra, the compound can be identified. eag.com For this compound, GC-MS can provide both its retention time and a specific fragmentation pattern, allowing for highly confident identification and trace-level detection. wikipedia.org

Table 2: Hypothetical Key Mass Fragments for this compound in GC-MS Analysis
Mass-to-Charge Ratio (m/z)Relative Abundance (%)Possible Fragment Ion
[M]+5Molecular Ion
m/z 28445[M-H₂O]+
m/z 269100[M-H₂O-CH₃]+ (Base Peak)
m/z 15165Fragment from picrotoxane skeleton

Application of Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, its application in quantitative analysis (qNMR) offers a highly accurate and non-destructive method for determining the purity or concentration of a substance. mdpi.comresolvemass.ca Unlike many other analytical methods, qNMR can provide absolute quantification without the need for an identical reference standard of the analyte, which is particularly advantageous for novel compounds like this compound. mdpi.comresolvemass.ca The initial structural determination of this compound itself relied heavily on 1D and 2D NMR data. researchgate.net

The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei generating that signal. mdpi.comresearchgate.net For absolute quantification, a certified internal standard of known concentration and purity is added to the sample containing the analyte. resolvemass.ca By comparing the integral of a specific, well-resolved resonance of this compound to the integral of a resonance from the internal standard, the precise quantity of this compound can be calculated. ox.ac.uk Key considerations for accurate qNMR include ensuring full relaxation of all nuclei by using an appropriate relaxation delay, proper shimming for high resolution, and selecting non-overlapping signals for integration. ox.ac.uk

Table 3: Parameters for Quantitative NMR (qNMR) Analysis of this compound
ParameterDescriptionTypical Value/Setting
Internal StandardHigh purity compound with non-overlapping signals.e.g., Diethyl phthalate, Maleic acid
SolventDeuterated solvent that fully dissolves sample and standard.DMSO-d₆, CDCl₃
Pulse AngleExcitation pulse angle.90°
Relaxation Delay (D1)Time between pulses to allow for full spin-lattice relaxation.> 5 x T₁ (longest relaxation time)
Signal SelectionChoose sharp, singlet peaks with no overlap for both analyte and standard.Analyte-specific

Development of Robust Analytical Protocols for Complex Natural Product Mixtures

The discovery and characterization of this compound from Coriaria nepalensis is a prime example of research on complex natural product mixtures. researchgate.net Developing a robust analytical protocol is essential to navigate this complexity, moving from a crude plant extract to an isolated, pure compound. nih.gov Such a protocol integrates multiple chromatographic and spectroscopic techniques in a systematic workflow.

The process typically begins with the extraction of plant material using appropriate solvents, followed by liquid-liquid partitioning to separate compounds based on polarity. nih.gov This yields simplified fractions, which are then subjected to further separation, often using a combination of chromatographic techniques like column chromatography followed by preparative HPLC. spectroscopyonline.com

Throughout this fractionation process, analytical techniques are used to track the compound of interest. Modern strategies often employ LC-MS for rapid "dereplication," a process that quickly identifies known compounds in the fractions, allowing researchers to focus their efforts on novel substances. spectroscopyonline.comresearchgate.net Once a potentially new compound like this compound is isolated, its structure is elucidated using a combination of mass spectrometry and extensive 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC, ROESY). researchgate.net Finally, qNMR and HPLC are used to confirm the purity and quantify the isolated compound. torontech.commdpi.com This multi-step, integrated approach ensures the reliable isolation and thorough characterization of new natural products from their complex biological sources. iccs.edu

Future Research Directions and Potential Academic Applications

Unraveling Cryptic Biosynthetic Pathways and Enzymes

A primary area of investigation for a naturally derived compound like Coriatone would be the elucidation of its biosynthetic pathway. This involves identifying the originating organism—be it a plant, fungus, or bacterium—and tracing the series of enzymatic reactions that lead to the final molecular structure. Advanced techniques such as isotopic labeling, genomic analysis to identify gene clusters encoding biosynthetic enzymes, and heterologous expression of these genes in model organisms would be pivotal. Understanding this pathway not only provides insight into natural product biosynthesis but also opens the door for bioengineering approaches to enhance production or create novel derivatives.

Research Phase Objective Key Methodologies Anticipated Outcomes
1. Identification Pinpoint the biological source of this compound.Metabolomic screening of various organisms; literature review of related species.Confirmed producing organism.
2. Pathway Elucidation Map the sequence of biochemical reactions.Isotope tracer studies (e.g., with ¹³C or ¹⁵N labeled precursors); sequencing of the producer organism's genome.A proposed biosynthetic map for this compound.
3. Enzyme Characterization Isolate and characterize the specific enzymes involved.Gene cloning and expression; in vitro enzyme assays; protein crystallography.Functional data on the enzymes responsible for this compound synthesis.

Exploration of Bio-inspired and Biomimetic Synthetic Strategies

Drawing inspiration from its natural synthesis, laboratory-based chemical synthesis of this compound would be a significant goal. Bio-inspired synthesis aims to mimic nature's strategies, often leading to more efficient and environmentally friendly chemical reactions. Biomimetic approaches might involve emulating a key enzymatic cyclization or rearrangement step to construct the core scaffold of the this compound molecule. Success in this area would not only provide a scalable source of the compound for further research but also validate the proposed biosynthetic pathway.

Deeper Mechanistic Characterization in Diverse Biological Systems (in vitro, non-human models)

Understanding how this compound interacts with biological systems is fundamental. Initial in vitro studies would involve screening this compound against a panel of cell lines and isolated enzymes to identify potential biological targets. Techniques such as thermal shift assays, affinity chromatography, and mass spectrometry-based proteomics could pinpoint binding partners. Following promising in vitro results, studies in non-human models (e.g., cell cultures, organoids, or animal models) would be essential to understand its physiological effects, mechanism of action, and potential therapeutic relevance in a more complex biological context.

Design and Synthesis of this compound Analogues as Molecular Probes for Chemical Biology Research

To further investigate its mechanism of action, the synthesis of this compound analogues would be a valuable research direction. These analogues could be designed as molecular probes. For instance, incorporating a fluorescent tag or a photo-affinity label would allow for the visualization of this compound's subcellular localization or the covalent labeling of its protein targets. Additionally, a library of systematically modified analogues could be synthesized to explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological activity.

Analogue Type Purpose Example Modification
Fluorescent Probe Visualize cellular uptake and distribution.Attachment of a fluorophore like fluorescein or rhodamine.
Affinity Probe Isolate binding partners from cell lysates.Immobilization onto a solid support like agarose beads.
Photo-affinity Probe Covalently label target proteins upon UV irradiation.Incorporation of a photoreactive group such as a diazirine or benzophenone.
SAR Analogue Determine key functional groups for activity.Systematic modification of functional groups (e.g., hydroxyl, keto groups).

Investigation into Environmental Distribution and Ecological Roles (excluding toxicity profiles)

If this compound is a natural product, investigating its presence and role in the environment would be an important area of ecological research. This would involve developing sensitive analytical methods to detect this compound in soil, water, and other organisms within its native ecosystem. The research would focus on its ecological function, for example, its role in chemical defense, signaling between organisms, or its influence on microbial communities. Understanding its natural role provides a broader context for its biological activities and potential applications.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Coriatone’s pharmacological mechanisms?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "In [biological model], how does this compound (I) compare to [existing compound] (C) in modulating [specific pathway] (O) over [timeframe] (T)?" Ensure alignment with literature gaps by reviewing prior studies on this compound’s bioactivity and unresolved mechanisms . Avoid yes/no questions; instead, emphasize variables and relationships (e.g., dose-response, kinetic analysis) .

Q. What are best practices for conducting a systematic literature review on this compound?

  • Methodological Answer :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, in vitro/in vivo models).

Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound AND (synthesis OR bioactivity OR metabolism)".

Extract data into a matrix comparing methodologies, outcomes, and limitations (see Table 1).

Identify gaps (e.g., lack of structural-activity relationship studies) using tools like PRISMA guidelines .
Table 1 : Example Literature Review Matrix

StudyMethodologyKey FindingsLimitations
[Ref]HPLC/NMR90% purityNo in vivo

Q. How to design a replicable synthesis protocol for this compound in laboratory settings?

  • Methodological Answer :

  • Document reaction conditions (solvent, temperature, catalyst) and purification steps (e.g., column chromatography).
  • Validate purity using HPLC (≥95%) and structural identity via NMR (1H, 13C) and HRMS .
  • Include negative controls (e.g., reaction without catalyst) and replicate experiments ≥3 times to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

Re-examine experimental variables : Compare dosage ranges, solvent systems (e.g., DMSO vs. aqueous), and biological models (cell lines vs. primary cells) .

Statistical re-analysis : Apply meta-analysis to aggregate data, using heterogeneity tests (I² statistic) to quantify variability .

Cross-validation : Repeat key experiments in independent labs with standardized protocols .

Q. What advanced analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Use LC-MS to track decomposition products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
  • Thermal stability : Conduct DSC (Differential Scanning Calorimetry) to identify melting points and phase transitions.
  • Light sensitivity : Expose this compound to UV-Vis light (300–800 nm) and monitor changes via spectrophotometry .

Q. How to design a mechanistic study to elucidate this compound’s interaction with target proteins?

  • Methodological Answer :

In silico docking : Use AutoDock Vina to predict binding affinities to [Protein Data Bank ID].

Biophysical assays : Perform SPR (Surface Plasmon Resonance) for real-time binding kinetics (ka, kd).

Mutagenesis : Validate binding sites by testing this compound’s activity against mutant proteins .

Q. What strategies can mitigate batch-to-batch variability in this compound production for preclinical trials?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., stirring rate, cooling gradient) via DOE (Design of Experiments).
  • In-process controls : Monitor intermediates via FTIR or Raman spectroscopy.
  • Standardization : Use reference materials (e.g., NIST-certified analogs) for calibration .

Methodological Guidelines for Data Analysis

  • Handling non-reproducible results :
    • Audit lab notebooks for undocumented variables (e.g., humidity, equipment calibration).
    • Perform power analysis to ensure adequate sample sizes (n ≥ 6 for in vivo studies) .
  • Statistical frameworks :
    • Use mixed-effects models for hierarchical data (e.g., multiple time points).
    • Apply false discovery rate (FDR) correction in omics studies to reduce Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.